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molecular formula C10H11NO3 B3254400 Methyl 4-(methylcarbamoyl)benzoate CAS No. 23754-46-3

Methyl 4-(methylcarbamoyl)benzoate

Cat. No. B3254400
M. Wt: 193.2 g/mol
InChI Key: GPKGXCWOCAUNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602277

Procedure details

Monomethylterephthalate (Aldrich, 5.0 g, 0.028 mol) was added to 80 mL of dry benzene in a 250-mL round-bottom flask under argon and fitted with a calcium chloride drying tube. Dry pyridine (4.4 g, 0.056 mol) was added and the mixture was stirred for 15 min. Oxalyl chloride (3.66 g, 0.029 mol) was added by drop over 10 min. The mixture bubbled vigorously during the addition and a heavy white precipitate formed. The mixture was vigorously stirred for 40 min and followed by TLC (three solvent systems: dichloromethane, 2% methanol, and 5% methanol). Anhydrous methylamine was bubbled into the mixture for 10 min. The precipitate dissipated somewhat and the solution color changed from colorless to green and finally to yellow. The mixture was then stirred overnight. The remaining white precipitate was collected on a filter and washed with benzene. The filtrate was washed with water and dried over sodium sulfate. The drying agent was removed by filtration, washed with benzene, and the solvent concentrated to give a white solid. The solids were combined and dissolved in 300 mL dichloromethane. The solution was washed 3 times with 5% HCl, 3×5% sodium bicarbonate, 3×water, 1×brine, and then dried over sodium sulfate. The drying agent was removed by filtration and the filtrate concentrated to give a white solid which was dried in vacuo. This white solid was recrystallized from methanol to give 2 g (37%) of methyl 4-(methylaminocarbonyl)benzoate, mp 126° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
3.66 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-])=[O:9])=[CH:6][CH:5]=1.C1C=CC=CC=1.[N:20]1C=CC=C[CH:21]=1.C(Cl)(=O)C(Cl)=O>ClCCl.CO>[CH3:21][NH:20][C:8]([C:7]1[CH:11]=[CH:12][C:4]([C:3]([O:2][CH3:1])=[O:13])=[CH:5][CH:6]=1)=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=CC=C(C(=O)[O-])C=C1)=O
Name
Quantity
80 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.66 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
The mixture bubbled vigorously during the addition
CUSTOM
Type
CUSTOM
Details
a heavy white precipitate formed
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Anhydrous methylamine was bubbled into the mixture for 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The remaining white precipitate was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with benzene
WASH
Type
WASH
Details
The filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
WASH
Type
WASH
Details
washed with benzene
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The solution was washed 3 times with 5% HCl, 3×5% sodium bicarbonate, 3×water, 1×brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was dried in vacuo
CUSTOM
Type
CUSTOM
Details
This white solid was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC(=O)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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